12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid methyl ester
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Overview
Description
12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid methyl ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and an ester functional group. Its molecular formula is C27H44O7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid methyl ester typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of 12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid methyl ester has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Research into its pharmacological properties may reveal new drug candidates.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid methyl ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activity. The pathways involved could be related to metabolic processes or signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
Cholic Acid: A bile acid with a similar structure but lacking the ester group.
Deoxycholic Acid: Another bile acid with fewer hydroxyl groups.
Ursodeoxycholic Acid: A bile acid used in the treatment of certain liver diseases.
Uniqueness
12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl (4R)-4-[(8R,9S,10R,13R,14S,17R)-12-acetyloxy-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O7/c1-14(6-9-22(30)33-5)17-7-8-18-23-19(13-21(27(17,18)4)34-15(2)28)26(3)11-10-16(29)12-20(26)24(31)25(23)32/h14,16-21,23-25,29,31-32H,6-13H2,1-5H3/t14-,16?,17-,18+,19+,20?,21?,23+,24?,25?,26-,27-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEQTWDDAXFHGR-HQIWNBNNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(C(C4C3(CCC(C4)O)C)O)O)OC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(C(C[C@H]3[C@H]2C(C(C4[C@@]3(CCC(C4)O)C)O)O)OC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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